Cas no 21911-68-2 (ethyl (4-methylphenyl)aminoacetate)
21911-68-2 structure
Product Name:ethyl (4-methylphenyl)aminoacetate
Numero CAS:21911-68-2
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD11154309
CID:1073036
PubChem ID:13263396
Update Time:2025-04-20
ethyl (4-methylphenyl)aminoacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl [(4-methylphenyl)amino]acetate
- Glycine, N-(4-methylphenyl)-, ethyl ester
- CS-0214789
- ALBB-007092
- 21911-68-2
- ethyl N-(4-methylphenyl)glycinate
- ethyl 2-[(4-methylphenyl)amino]acetate
- ethyl 2-(4-methylanilino)acetate
- AKOS000258376
- Ethyl [(4-methylphenyl)amino]acetate (Ph(4-Me)-Gly-OEt)
- G34036
- SCHEMBL4035087
- ethyl 2-(p-tolylamino)acetate
- ETHYL P-TOLYLGLYCINATE
- LS-02570
- DTXSID601269756
- EN300-192680
- ethyl2-(p-tolylamino)acetate
- p-Tolylamino-acetic acid ethyl ester
- STK504290
- (4-methylphenyl)-glycine ethyl ester
- MFCD11154309
- phenylglycine, p-methyl- ethyl ester-
- ethyl (4-methylphenyl)aminoacetate
-
- MDL: MFCD11154309
- Inchi: 1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3
- Chiave InChI: RFCHXXFHULMCDW-UHFFFAOYSA-N
- Sorrisi: O(CC)C(CNC1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 193.110278721g/mol
- Massa monoisotopica: 193.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 38.3Ų
ethyl (4-methylphenyl)aminoacetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B441388-5mg |
ethyl [(4-methylphenyl)amino]acetate |
21911-68-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441388-10mg |
ethyl [(4-methylphenyl)amino]acetate |
21911-68-2 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B441388-50mg |
ethyl [(4-methylphenyl)amino]acetate |
21911-68-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| abcr | AB406413-500 mg |
Ethyl [(4-methylphenyl)amino]acetate (Ph(4-Me)-Gly-OEt); . |
21911-68-2 | 500MG |
€165.80 | 2023-02-20 | ||
| abcr | AB406413-1 g |
Ethyl [(4-methylphenyl)amino]acetate (Ph(4-Me)-Gly-OEt); . |
21911-68-2 | 1g |
€197.30 | 2023-06-17 | ||
| abcr | AB406413-5 g |
Ethyl [(4-methylphenyl)amino]acetate (Ph(4-Me)-Gly-OEt); . |
21911-68-2 | 5g |
€456.10 | 2023-06-17 | ||
| abcr | AB406413-10 g |
Ethyl [(4-methylphenyl)amino]acetate (Ph(4-Me)-Gly-OEt); . |
21911-68-2 | 10g |
€773.40 | 2023-06-17 | ||
| Enamine | EN300-192680-0.05g |
ethyl 2-[(4-methylphenyl)amino]acetate |
21911-68-2 | 70% | 0.05g |
$42.0 | 2023-09-17 | |
| Enamine | EN300-192680-0.1g |
ethyl 2-[(4-methylphenyl)amino]acetate |
21911-68-2 | 70% | 0.1g |
$66.0 | 2023-09-17 | |
| Enamine | EN300-192680-0.25g |
ethyl 2-[(4-methylphenyl)amino]acetate |
21911-68-2 | 70% | 0.25g |
$92.0 | 2023-09-17 |
ethyl (4-methylphenyl)aminoacetate Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
21911-68-2 (ethyl (4-methylphenyl)aminoacetate) Prodotti correlati
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- 62750-08-7(Glycine, N-(3-ethylphenyl)-, ethyl ester)
- 65940-34-3(Glycine, N-phenyl-, phenylmethyl ester)
- 2371-26-8(Glycine,N-(3,4-dimethylphenyl)-, ethyl ester)
- 218168-58-2(Ethyl 2-((4-cyanophenyl)amino)acetate)
- 21911-66-0(Ethyl (3-methylphenyl)aminoacetate)
- 2371-24-6(Glycine,N-(2,5-dimethylphenyl)-, ethyl ester)
- 42237-73-0(Glycine,N,N'-1,3-phenylenebis-, diethyl ester (9CI))
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